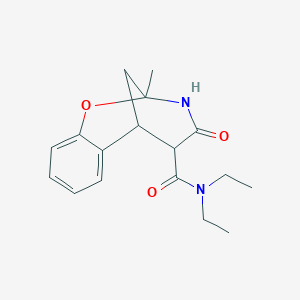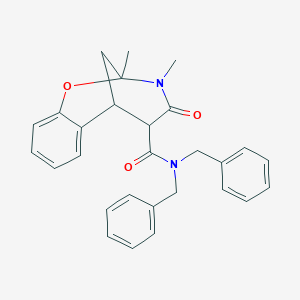
4-iodo-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is also known as IMPS or N-(4-methylphenyl)-4-iodobenzenesulfonamide. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with the active site of the target enzyme. This interaction results in the inhibition of the enzyme's activity, leading to the modulation of the physiological or pathological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(4-methylphenyl)benzenesulfonamide depend on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase by this compound can lead to the modulation of acid-base balance and fluid secretion in various tissues. On the other hand, the inhibition of metalloproteinases and histone deacetylases can lead to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-iodo-N-(4-methylphenyl)benzenesulfonamide. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another future direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the elucidation of the crystal structure of this compound in complex with its target enzyme can provide valuable insights into its mechanism of action and aid in the development of more potent inhibitors.
Synthesis Methods
The synthesis of 4-iodo-N-(4-methylphenyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-iodobenzenesulfonyl chloride and 4-methylphenylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Scientific Research Applications
The scientific research on 4-iodo-N-(4-methylphenyl)benzenesulfonamide has been focused on its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, metalloproteinases, and histone deacetylases. These enzymes are involved in various physiological and pathological processes, making them attractive targets for drug development.
properties
Molecular Formula |
C13H12INO2S |
|---|---|
Molecular Weight |
373.21 g/mol |
IUPAC Name |
4-iodo-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12INO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI Key |
IEOIYWHIPRZURW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)
![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)


